molecular formula C17H13NO3S B7543472 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester

4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester

Katalognummer B7543472
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: MPBJIWSDMVGZMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester, also known as BTOBME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Wirkmechanismus

The mechanism of action of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester is not fully understood. However, it is believed that 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester interacts with biological systems through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions allow 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester to selectively bind to specific biological targets, making it a useful tool for studying biological systems.
Biochemical and Physiological Effects:
4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been shown to exhibit low toxicity and good biocompatibility, making it suitable for various biological applications. Additionally, 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been shown to selectively bind to specific biological targets, such as proteins and nucleic acids, making it a useful tool for studying biological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester in lab experiments is its excellent fluorescent properties. This allows for the imaging of biological systems with high sensitivity and resolution. Additionally, 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been shown to exhibit low toxicity and good biocompatibility, making it suitable for various biological applications. However, one of the limitations of using 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester is its relatively high cost compared to other fluorescent probes.

Zukünftige Richtungen

There are several future directions for the research and development of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester. One potential direction is the development of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester-based probes for specific biological targets, such as cancer cells or specific proteins. Additionally, the synthesis of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester derivatives with improved fluorescent properties or biocompatibility could lead to the development of new imaging tools for biological systems. Finally, the development of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester-based materials with specific properties, such as drug delivery or sensing, could have significant applications in various research fields.
Conclusion:
In conclusion, 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester is straightforward, and it exhibits excellent fluorescent properties, making it suitable for imaging biological systems. Additionally, 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been shown to exhibit low toxicity and good biocompatibility, making it suitable for various biological applications. There are several future directions for the research and development of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester, including the development of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester-based probes and materials with specific properties.

Synthesemethoden

The synthesis of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with benzothiazole-2-amine in the presence of a base such as triethylamine. The reaction yields 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester as a white solid with a high yield. This synthetic route has been optimized to produce 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester with high purity and yield, making it suitable for various research applications.

Wissenschaftliche Forschungsanwendungen

4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been extensively studied for its potential applications in various research fields. One of the primary applications of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester is in the development of fluorescent probes for imaging biological systems. 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been shown to exhibit excellent fluorescent properties, making it a suitable candidate for imaging applications. Additionally, 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers, which have potential applications in drug delivery and sensing.

Eigenschaften

IUPAC Name

methyl 4-[2-(1,3-benzothiazol-2-yl)-2-oxoethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-21-17(20)12-8-6-11(7-9-12)10-14(19)16-18-13-4-2-3-5-15(13)22-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBJIWSDMVGZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-(1,3-benzothiazol-2-yl)-2-oxoethyl]benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.